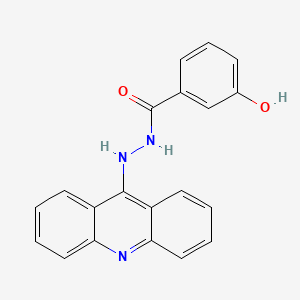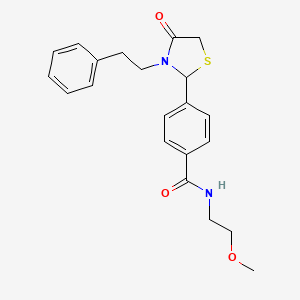![molecular formula C16H14N2O4S B11588242 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic Acid](/img/structure/B11588242.png)
3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that features a thiazolidine ring fused with a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a naphthylamine derivative with a thioamide under acidic conditions to form the thiazolidine ring.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in a stepwise manner.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学研究应用
3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用机制
The mechanism by which 3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation.
相似化合物的比较
Similar Compounds
3-[5-(phenylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-[5-(benzylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid: Contains a benzyl group instead of a naphthalene moiety.
Uniqueness
3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties, making it potentially more effective in certain applications compared to its analogs.
属性
分子式 |
C16H14N2O4S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
3-[5-(naphthalen-1-ylamino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C16H14N2O4S/c19-13(20)8-9-18-15(21)14(23-16(18)22)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14,17H,8-9H2,(H,19,20) |
InChI 键 |
LSNHATUUMMMACX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3C(=O)N(C(=O)S3)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![prop-2-en-1-yl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11588168.png)

![Ethyl 1-{[(3E)-3-[(3,4-dimethylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11588181.png)
![6-(3-Ethoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11588182.png)
![2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B11588183.png)
![2-{(E)-[2-({1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11588197.png)
![propan-2-yl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11588199.png)

![4-{4-[(2-methoxyethyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B11588212.png)
![4-[(4-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}phthalazin-1-yl)amino]-N-methylbenzamide](/img/structure/B11588214.png)
![(2E)-2-cyano-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11588225.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588226.png)

![2-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11588229.png)
